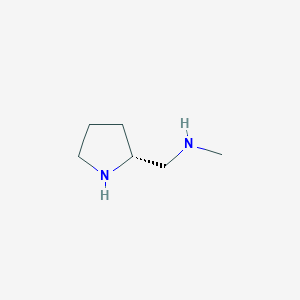

N-Methyl (R)-2-pyrrolidinomethylamine

Übersicht

Beschreibung

N-Methyl-2-pyrrolidinomethylamine is a compound that is related to the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor and predominantly Ca 2+ ion channel found in neurons . It is a colorless liquid, although impure samples can appear yellow . It is miscible with water and with most common organic solvents .

Synthesis Analysis

The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers . N-Methyl-2-Pyrrolidone (NMP) is a powerful, aprotic solvent with high solvency, and low volatility used in the synthesis of polyurethane dispersions (PUD) .Molecular Structure Analysis

The NMDA receptor is assembled as heterotetramers with subunits derived from three subfamilies: the GluN1 subunit, the GluN2 subunit (GluN2A, GluN2B, GluN2C, GluN2D), and the GluN3 subunit (GluN3A and GluN3B) .Chemical Reactions Analysis

N-Methyl-2-pyrrolidone is a toxic dipolar aprotic solvent widely used in the synthesis of polyurethane dispersions (PUD) . It is also involved in the modulation of N-methyl-D-aspartate (NMDA) receptor .Physical and Chemical Properties Analysis

N-Methyl-2-pyrrolidinomethylamine is a colorless liquid, although impure samples can appear yellow . It is miscible with water and with most common organic solvents .Wissenschaftliche Forschungsanwendungen

Toxicological Research

Research on Paraquat dichloride, a compound closely related to N-Methyl (R)-2-pyrrolidinomethylamine due to its quaternary ammonium structure, has provided insights into mechanisms of lung toxicity. This research emphasizes the critical role of oxidative stress and the polyamine transport system in pulmonary toxicity, highlighting the need for advanced treatment strategies in cases of poisoning (Dinis-Oliveira et al., 2008).

Pharmaceutical Solvent Applications

N-Methyl-2-pyrrolidone (NMP) demonstrates significant solubilizing power in pharmaceutical sciences, offering a comparison of its efficacy, toxicity, and side effects against other solvents used in the industry. This work underscores NMP's role as a valuable solvent in drug formulation and development (Jouyban et al., 2010).

Epigenetic Mechanisms

The study of DNA methyltransferase inhibitors sheds light on their potential in reversing epigenetic modifications, such as hypermethylation of tumor suppressor genes in cancer therapy. This area of research is pivotal for understanding the molecular underpinnings of disease and for the development of targeted therapies (Goffin & Eisenhauer, 2002).

Antioxidant System and Shelf Life of Fruits

Research on polyamines, including Putrescine, Spermine, and Spermidine, explores their roles in extending the shelf life of fruits, offering insights into their potential application in agriculture and food science. This research focuses on understanding the biochemical and physiological mechanisms through which polyamines affect fruit ripening, senescence, and stress responses (Sharma et al., 2017).

Neuroprotective Properties

Studies on aliphatic propargylamines reveal their symptomatic and neuroprotective properties, highlighting their potential in treating neurodegenerative conditions. This research emphasizes the importance of understanding the molecular mechanisms of neuroprotection and apoptosis inhibition (Boulton, 1999).

Wirkmechanismus

Target of Action

The primary target of N-Methyl ®-2-pyrrolidinomethylamine is the N-methyl-D-aspartate receptor (NMDAR) . NMDAR is a glutamate receptor and predominantly a Ca2+ ion channel found in neurons . It is one of three types of ionotropic glutamate receptors, the others being AMPA and kainate receptors . The receptor is a highly complex and dynamic heteromeric protein that interacts with a multitude of intracellular proteins via three distinct subunits, namely GluN1, GluN2, and GluN3 .

Mode of Action

N-Methyl ®-2-pyrrolidinomethylamine interacts with its target, the NMDAR, by functioning primarily as an antagonist . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

The activation of NMDAR affects various biochemical pathways. Specifically, the Ca2+ flux through NMDAR is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions . In addition, NMDARs mediate the influx of extracellular Na+ and Ca2+ and induce membrane depolarization .

Pharmacokinetics

Due to extensive first-pass metabolism, oral bioavailability is expected to be poor .

Result of Action

The activation of NMDAR results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . This leads to a voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .

Zukünftige Richtungen

The future directions of N-Methyl-2-pyrrolidinomethylamine research could involve further investigation into its potential health benefits and risks, as well as its impact on overall well-being . Additionally, more research could be conducted on the potential innovative anticancer therapy by acting on the d-amino acid pathway in cancer cells either blocking or activating their regulatory enzymes .

Biochemische Analyse

Biochemical Properties

N-Methyl ®-2-pyrrolidinomethylamine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may interact with copper-containing amine oxidases (CuAOs), which are involved in the deamination of amine-containing molecules

Cellular Effects

It is known that N-Methyl ®-2-pyrrolidinomethylamine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-Methyl ®-2-pyrrolidinomethylamine is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being investigated.

Dosage Effects in Animal Models

The effects of N-Methyl ®-2-pyrrolidinomethylamine vary with different dosages in animal models. Some studies have suggested that this compound may have threshold effects and could potentially cause toxic or adverse effects at high doses

Metabolic Pathways

N-Methyl ®-2-pyrrolidinomethylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being explored.

Transport and Distribution

It is possible that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

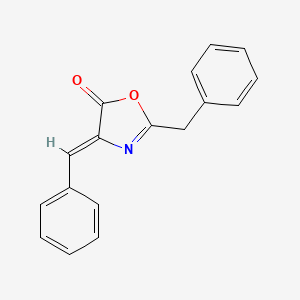

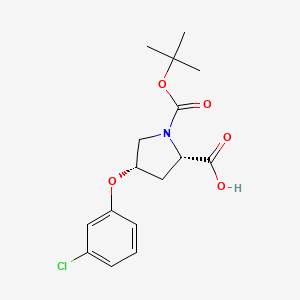

IUPAC Name |

N-methyl-1-[(2R)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRAIQDUWJODKF-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284827 | |

| Record name | (2R)-N-Methyl-2-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68766-97-2 | |

| Record name | (2R)-N-Methyl-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68766-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-N-Methyl-2-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

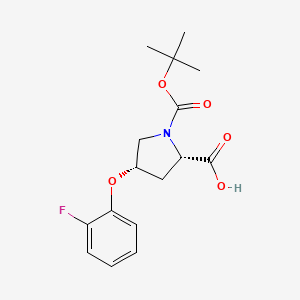

![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)